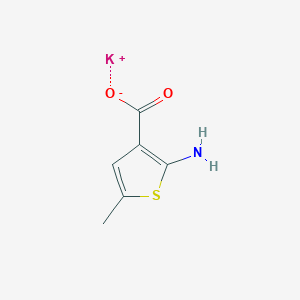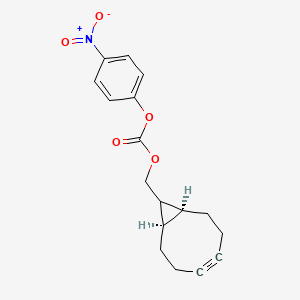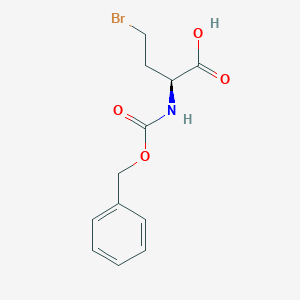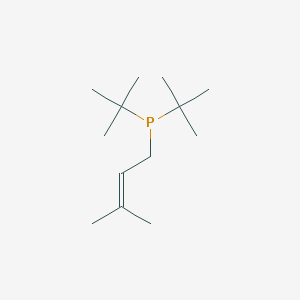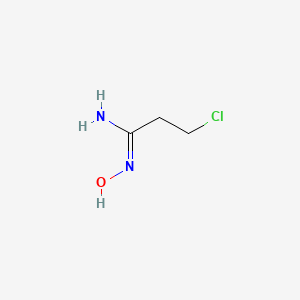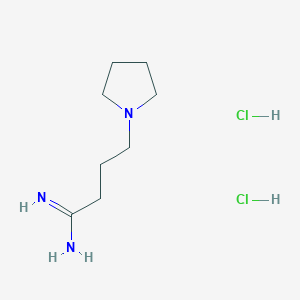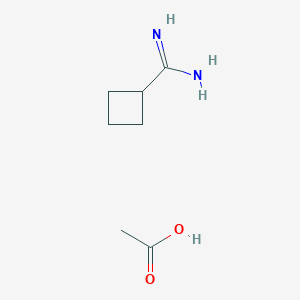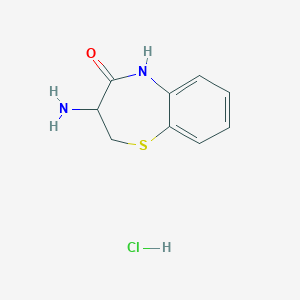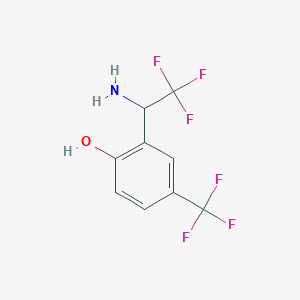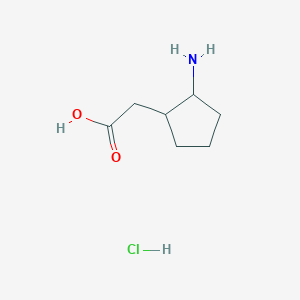
(1-Naphthylmethyl)guanidine 1/2H2SO4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Naphthylmethyl)guanidine 1/2H2SO4, also known as NMG-H2SO4, is an organic compound, which is a combination of guanidine and naphthylmethyl groups. Its molecular formula is C11H14N2O2S. It is an important intermediate in organic synthesis and has many applications in the fields of medicine, agriculture, and biochemistry. NMG-H2SO4 is a versatile compound, which can be used in various reactions, as well as in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (1-Naphthylmethyl)guanidine 1/2H2SO4 is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and preventing them from participating in reactions. Additionally, it is thought to act as a catalyst in certain reactions, promoting the formation of new bonds and the rearrangement of existing bonds.
Biochemical and Physiological Effects
(1-Naphthylmethyl)guanidine 1/2H2SO4 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases, and it has been shown to have anti-inflammatory and anti-bacterial activity. Additionally, (1-Naphthylmethyl)guanidine 1/2H2SO4 has been found to have a protective effect against oxidative stress, and it has been shown to have an effect on the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Naphthylmethyl)guanidine 1/2H2SO4 has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is easy to handle and store, and its effects can be easily monitored. However, there are some limitations to the use of (1-Naphthylmethyl)guanidine 1/2H2SO4 in laboratory experiments. It is a relatively unstable compound, and it can be toxic if handled improperly. Additionally, its effects can vary depending on the conditions of the experiment.
Zukünftige Richtungen
The potential applications of (1-Naphthylmethyl)guanidine 1/2H2SO4 are numerous, and there are many potential future directions for research. These include further exploration of its effects on enzymes and proteins, as well as its potential use in drug development. Additionally, further research could be conducted into its effects on gene expression and its potential use in the treatment of various diseases. Finally, further research could be conducted into its potential use as a chelating agent and its potential use in the synthesis of other compounds.
Synthesemethoden
(1-Naphthylmethyl)guanidine 1/2H2SO4 can be synthesized by a variety of methods. The most common method is the reaction of guanidine and naphthylmethyl chloride in the presence of 1/2H2SO4, which produces (1-Naphthylmethyl)guanidine 1/2H2SO4 in aqueous solution. This reaction is typically carried out at room temperature and can be scaled up to large volume production.
Wissenschaftliche Forschungsanwendungen
(1-Naphthylmethyl)guanidine 1/2H2SO4 is widely used in scientific research, particularly in the fields of biochemistry and medicine. It is used in the synthesis of various compounds, such as drugs and antibiotics. It is also used in the preparation of substrates for enzyme assays and in the study of enzyme-catalyzed reactions. Additionally, (1-Naphthylmethyl)guanidine 1/2H2SO4 is used in the study of protein-protein interactions, as well as in the study of the structure and function of proteins.
Eigenschaften
IUPAC Name |
2-(naphthalen-1-ylmethyl)guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.H2O4S/c13-12(14)15-8-10-6-3-5-9-4-1-2-7-11(9)10;1-5(2,3)4/h1-7H,8H2,(H4,13,14,15);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBIRBVOFCPQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN=C(N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Naphthylmethyl)guanidine 1/2H2SO4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

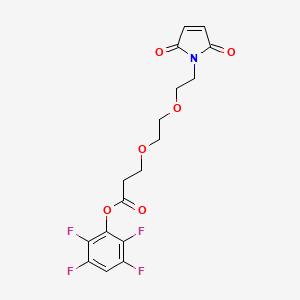
![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
